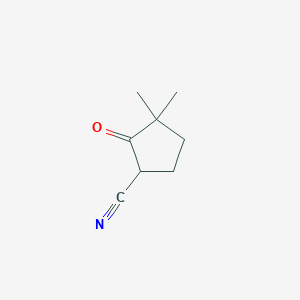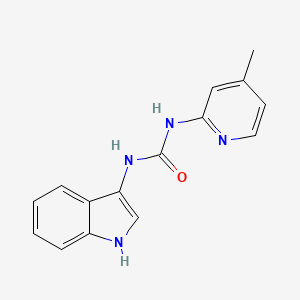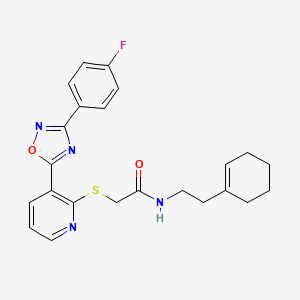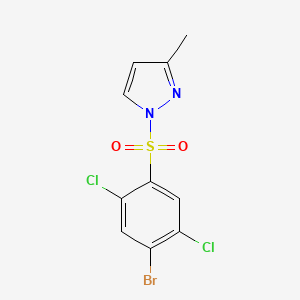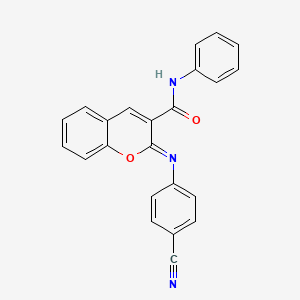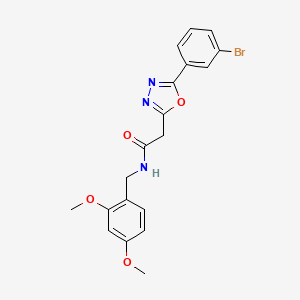
2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2,4-dimethoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2,4-dimethoxybenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxadiazole family and has been found to exhibit promising biological activities.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Pyrazolines and their derivatives have garnered attention due to their antioxidant properties. Oxidative stress, characterized by an imbalance between free radicals and antioxidants, plays a crucial role in various diseases. The compound may act as an antioxidant by scavenging free radicals and protecting cellular components from oxidative damage .
Neurotoxicity and Acetylcholinesterase Inhibition
The newly synthesized pyrazoline derivative has been investigated for its neurotoxic potential. Specifically, it affects acetylcholinesterase (AchE) activity in the cholinergic nervous system. AchE is essential for normal nerve impulse transmission, and its inhibition can lead to behavioral changes and impaired movement. Understanding the impact of this compound on AchE activity is crucial for assessing its safety and potential therapeutic applications .
Antitumor Properties
Reports suggest that pyrazolines exhibit antitumor activity. While further research is needed, this compound’s potential in cancer therapy warrants exploration. Its mechanism of action and efficacy against specific tumor types remain areas of interest .
Antibacterial and Antifungal Effects
Pyrazoline derivatives have demonstrated antibacterial and antifungal activities. Researchers have tested their effectiveness against various strains of bacteria and fungi. Investigating the compound’s specific targets and modes of action could provide valuable insights for drug development .
Anti-Inflammatory Potential
Inflammation plays a pivotal role in many diseases. Some pyrazolines exhibit anti-inflammatory effects, and this compound may contribute to modulating inflammatory pathways. Further studies are necessary to elucidate its anti-inflammatory mechanisms and potential clinical applications .
Antiparasitic Properties
Certain pyrazolines have shown promise as antiparasitic agents. Investigating whether this compound has similar effects could lead to novel treatments for parasitic infections .
Propiedades
IUPAC Name |
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4/c1-25-15-7-6-13(16(9-15)26-2)11-21-17(24)10-18-22-23-19(27-18)12-4-3-5-14(20)8-12/h3-9H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLJYEDLETYHSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-acetyl-2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371290.png)

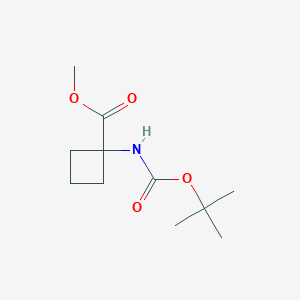
![3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2371294.png)
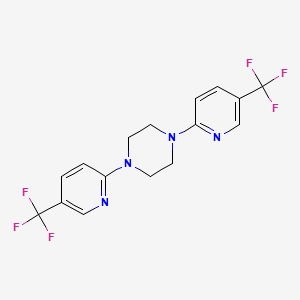
![7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2371297.png)
